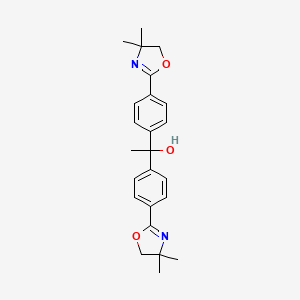
1,1-Bis(4-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)phenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Bis(4-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)phenyl)ethanol is a complex organic compound featuring two oxazoline rings attached to a central ethanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(4-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)phenyl)ethanol typically involves the reaction of 4,4-dimethyl-4,5-dihydrooxazole with a suitable phenyl derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the industrially produced compound .
化学反応の分析
Types of Reactions
1,1-Bis(4-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)phenyl)ethanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxazoline rings to other functional groups.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenyl rings .
科学的研究の応用
1,1-Bis(4-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)phenyl)ethanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
作用機序
The mechanism by which 1,1-Bis(4-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)phenyl)ethanol exerts its effects involves its interaction with molecular targets, such as enzymes and receptors. The oxazoline rings and phenyl groups play a crucial role in binding to these targets, influencing their activity and function. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
類似化合物との比較
Similar Compounds
2,6-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridine: Similar in structure but with a pyridine core instead of ethanol.
2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)aniline: Contains an aniline group instead of ethanol.
1,2-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)ethane: Features an ethane backbone instead of ethanol.
Uniqueness
1,1-Bis(4-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)phenyl)ethanol is unique due to its ethanol core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
特性
分子式 |
C24H28N2O3 |
|---|---|
分子量 |
392.5 g/mol |
IUPAC名 |
1,1-bis[4-(4,4-dimethyl-5H-1,3-oxazol-2-yl)phenyl]ethanol |
InChI |
InChI=1S/C24H28N2O3/c1-22(2)14-28-20(25-22)16-6-10-18(11-7-16)24(5,27)19-12-8-17(9-13-19)21-26-23(3,4)15-29-21/h6-13,27H,14-15H2,1-5H3 |
InChIキー |
PLEOPKVTMOCTRE-UHFFFAOYSA-N |
正規SMILES |
CC1(COC(=N1)C2=CC=C(C=C2)C(C)(C3=CC=C(C=C3)C4=NC(CO4)(C)C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dimethyl 2-[4-(trifluoromethyl)anilino]but-2-enedioate](/img/structure/B12876670.png)
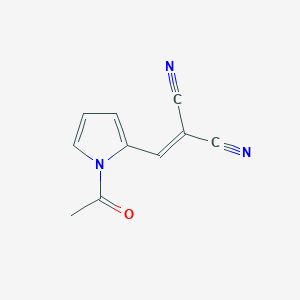
![2-(Methylthio)benzo[d]oxazole-4-acetonitrile](/img/structure/B12876685.png)
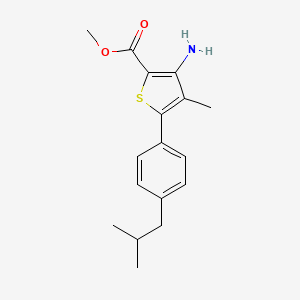
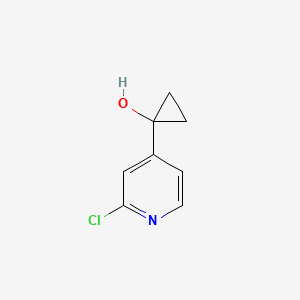
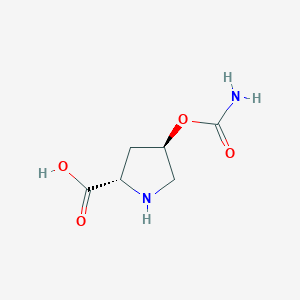
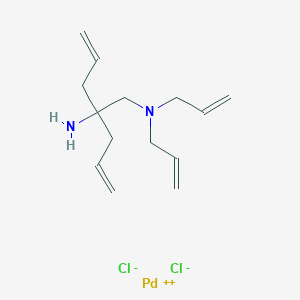

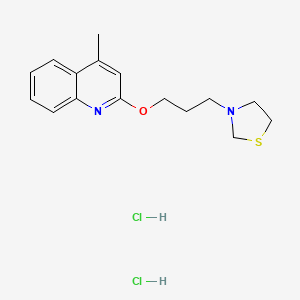

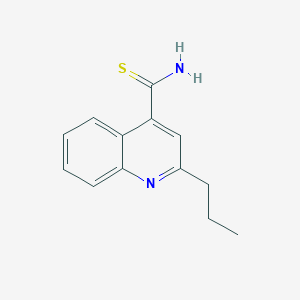


![N-(3-(1H-Benzo[d][1,2,3]triazol-1-yl)propyl)-2-formylbenzamide](/img/structure/B12876758.png)
